molecular formula C11H8BrClO2 B13186160 5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13186160
M. Wt: 287.53 g/mol
InChI Key: VVJIKZBEEREBBC-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C11H8BrClO2 It is characterized by the presence of bromine and chlorine atoms attached to a cyclopropa[a]indene core, which is further functionalized with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the halogenation of a cyclopropa[a]indene precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
  • 3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
  • 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Uniqueness

5-Bromo-3-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation can impart distinct chemical properties and reactivity compared to its mono-halogenated counterparts. The combination of these halogens with the cyclopropa[a]indene core and carboxylic acid group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8BrClO2

Molecular Weight

287.53 g/mol

IUPAC Name

5-bromo-3-chloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H8BrClO2/c12-8-2-4(13)1-6-5(8)3-7-9(6)10(7)11(14)15/h1-2,7,9-10H,3H2,(H,14,15)

InChI Key

VVJIKZBEEREBBC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=CC(=C3)Cl)Br

Origin of Product

United States

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